4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979153
InChI: InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15979153

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 4-hydroxy-7-methoxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
Standard InChI Key YOWLBXQSEJRZNE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O

Introduction

Structural Characterization and Molecular Properties

The core structure of 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one consists of a bicyclic quinoline system with three distinct functional groups:

  • A hydroxyl group at position 4, which enhances hydrogen-bonding capacity and influences electronic distribution.

  • A methoxy group at position 7, contributing to lipophilicity and steric effects.

  • A methyl group at position 1, which stabilizes the lactam ring and modulates metabolic stability .

Spectral Analysis and Computational Modeling

While experimental spectral data for this specific compound are not widely published, analogous quinolones provide reference frameworks. For example, 4-hydroxy-7-methoxyquinolin-2(1H)-one (lacking the 1-methyl group) exhibits:

  • 1H NMR: A singlet for the methoxy proton at δ 3.85 ppm and a deshielded hydroxyl proton at δ 12.2 ppm .

  • 13C NMR: Carbonyl resonance at δ 164.5 ppm (C-2) and aromatic carbons between δ 110–150 ppm .

  • Mass spectrometry: Molecular ion peak at m/z 191.18, consistent with its molecular formula C10H9NO3 .

Computational models predict that the 1-methyl substitution in 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one reduces ring puckering, increasing planarity and π-π stacking potential compared to non-methylated analogs .

Synthetic Methodologies

Core Scaffold Construction

The quinoline backbone is typically synthesized via:

  • Friedländer annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones.

  • Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .

For 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, a modified route using 7-methoxy-1-methyl-2-quinolone as an intermediate has been proposed. Key steps include:

  • Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.

  • Hydroxylation: Selective oxidation at position 4 using ceric ammonium nitrate (CAN) .

Functionalization and Derivatization

Post-synthetic modifications often employ:

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC): To append triazole-linked substituents, enhancing biological activity .

  • O-Methylation protection: To temporarily mask the 4-hydroxyl group during synthetic steps, followed by deprotection with BBr3 .

Biological Activity and Mechanism

Antiproliferative Effects

Structurally related compounds, such as 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), demonstrate potent cytotoxicity against cancer cell lines. For instance, compound 8g (a triazole-linked analog) showed IC50 values of 1.2 µM (MCF-7) and 1.4 µM (Panc-1) . Mechanistic studies revealed:

  • Cell cycle arrest: G2/M phase blockade via modulation of cyclin-dependent kinases.

  • Apoptosis induction: Upregulation of Caspase-3, -8, -9, and Bax/Bcl-2 ratio perturbation .

Comparative Analysis of Quinoline Derivatives

CompoundSubstituentsKey Biological ActivityMetabolic Stability
4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one1-Me, 4-OH, 7-OMePredicted antiproliferativeHigh (methyl group)
ELQ-2716-Cl, 7-OMeAntimalarial (IC50 = 2 nM)Moderate
8gTriazole linkerAnticancer (IC50 = 1.2 µM)Low
Atovaquone2-Me, 3-heptylAntimalarialLow (CYP450 sensitive)

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Swapping the 1-methyl group with trifluoromethyl to enhance blood-brain barrier penetration.

  • Prodrug design: Esterification of the 4-hydroxyl group to improve oral bioavailability .

Target Engagement Studies

Molecular docking simulations predict strong binding to:

  • Topoisomerase II: Via intercalation into DNA-enzyme complexes.

  • Cytochrome P450 3A4: Potential for drug-drug interactions requiring further validation .

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